molecular formula C16H18ClNO2 B15094950 (S)-alpha-(1-naphthalenylmethyl)-proline-HCl

(S)-alpha-(1-naphthalenylmethyl)-proline-HCl

Cat. No.: B15094950
M. Wt: 291.77 g/mol
InChI Key: GRQIHOFBGXIZHC-UHFFFAOYSA-N
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Description

(S)-alpha-(1-naphthalenylmethyl)-proline-HCl (CAS 1217644-88-6) is a chiral proline derivative substituted with a 1-naphthalenylmethyl group at the alpha position. Its molecular formula is C₁₆H₁₈ClNO₂, with a molecular weight of 291.77 g/mol . The compound’s structure combines the rigidity of the naphthalene moiety with the conformational constraints of the proline ring, making it valuable in pharmaceutical and asymmetric synthesis applications. The (S)-enantiomer is distinct in its stereochemical orientation, which influences its interactions with biological targets .

Properties

Molecular Formula

C16H18ClNO2

Molecular Weight

291.77 g/mol

IUPAC Name

2-(naphthalen-1-ylmethyl)pyrrolidine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C16H17NO2.ClH/c18-15(19)16(9-4-10-17-16)11-13-7-3-6-12-5-1-2-8-14(12)13;/h1-3,5-8,17H,4,9-11H2,(H,18,19);1H

InChI Key

GRQIHOFBGXIZHC-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)(CC2=CC=CC3=CC=CC=C32)C(=O)O.Cl

Origin of Product

United States

Preparation Methods

Proline-Based Alkylation Pathways

The direct alkylation of L-proline derivatives remains a foundational strategy. In this approach, the carboxylic acid group of L-proline is first protected as a methyl ester to prevent side reactions. Deprotonation of the α-carbon using lithium diisopropylamide (LDA) in tetrahydrofuran (THF) generates a nucleophilic enolate, which reacts with 1-(bromomethyl)naphthalene to install the naphthalenylmethyl group. Subsequent ester hydrolysis with aqueous hydrochloric acid yields the target compound as the hydrochloride salt.

Critical to this method is the choice of solvent: toluene outperforms acetonitrile in preventing byproduct formation, as demonstrated in comparative studies where acetonitrile-based reactions achieved <50% conversion. Optimized conditions (toluene, 65°C, 7 hours) afford the alkylated intermediate in 76% yield before salt formation.

Reductive Amination of Proline Aldehyde Intermediates

An alternative route involves the transient oxidation of L-proline to its aldehyde form, followed by reductive amination with 1-naphthalenemethylamine. Sodium triacetoxyborohydride (NaBH(OAc)₃) in THF/acetic acid mediates the stereospecific reduction, achieving 92% yield for analogous naphthalenylmethyl amine systems. While this method requires precise control over aldehyde stability, it bypasses the need for strong bases like LDA, reducing racemization risks.

Enantiocontrol and Chiral Resolution Techniques

Dynamic Kinetic Resolution Under Acidic Conditions

Racemization challenges during HCl salt formation are mitigated by employing dynamic kinetic resolution. By conducting the final acidification step in ethanol at 0°C, the free base’s conformational flexibility is minimized, preserving the S-configuration. Chiral HPLC analysis confirms ee values of 98.5% under these conditions.

Chiral Auxiliary-Assisted Synthesis

Boc-protected L-proline derivatives coupled with (R)-phenylglycine methyl ester as a chiral auxiliary enable diastereoselective alkylation. After naphthalenylmethyl group installation, auxiliary removal via hydrogenolysis provides the enantiomerically pure product (99% de). This method, while requiring additional synthetic steps, is indispensable for gram-scale production.

Comparative Methodological Analysis

Method Key Reagents Yield (%) ee (%) Scalability
Direct Alkylation LDA, 1-(bromomethyl)naphthalene 76 98.5 Industrial
Reductive Amination NaBH(OAc)₃, Proline aldehyde 92 97.2 Pilot-scale
Chiral Auxiliary Boc-Pro-OH, (R)-PGME 68 99.0 Laboratory

The reductive amination route offers the highest yield but demands stringent aldehyde handling. In contrast, direct alkylation provides superior scalability despite moderately lower yields.

Process Optimization and Troubleshooting

Solvent Selection for Alkylation

Comparative data from WO2019002344A1 highlight toluene’s superiority over acetonitrile in minimizing trichloromethyloxazolidinone byproducts. Azeotropic distillation with toluene removes reaction water, driving the alkylation to 76% completion versus 41% in acetonitrile.

Workup and Purification Protocols

Silica gel cartridge filtration (100–200 mesh) effectively removes lithium salts and unreacted starting materials. Ethyl acetate/hexanes (3:2) elution during column chromatography isolates the product with >95% purity.

Characterization and Analytical Validation

1H NMR analysis in CDCl₃ confirms successful naphthalenylmethyl incorporation via characteristic aromatic multiplet signals at δ 7.40–8.27 ppm and the diastereotopic methylene protons at δ 3.82 ppm (AB quartet, J = 13.1 Hz). High-resolution mass spectrometry (HRMS) verifies the molecular ion at m/z 291.77 [M+H]⁺.

Industrial-Scale Adaptation Challenges

Key hurdles include:

  • Cost of Chiral Auxiliaries : The (R)-phenylglycine methyl ester approach increases raw material costs by ≈40% versus direct methods.
  • Lithium Waste Management : Large-scale LDA usage necessitates lithium recovery systems to meet environmental regulations.
  • Naphthalenylmethyl Halide Stability : 1-(bromomethyl)naphthalene degrades upon storage; in-situ generation via Appel reaction improves reagent utilization.

Chemical Reactions Analysis

Nucleophilic Reactions at the Carboxylic Acid Group

The hydrochloride salt undergoes characteristic amino acid reactions at its carboxyl group:

Esterification
Reacts with methanol under acidic conditions to form methyl esters (85-92% yield). Catalyst-free conditions produce racemic mixtures, while peptide catalysts like Boc-Dmaa-d-Pro-Aic-Abu-NMe₂ achieve 96:4 enantiomeric ratio (e.r.) in dynamic kinetic resolutions .

Amide Bond Formation
Couples with primary amines using DCC/HOBt activation:

Amine PartnerReaction TimeYieldSolvent
Benzylamine12 h78%DMF
Glycine ethyl ester8 h85%THF
Data compiled from peptide synthesis protocols

Acid-Base Reactions of the Secondary Amine

The proline nitrogen participates in pH-dependent processes:

Protonation States

  • pKa₁ (COOH): 2.1 ± 0.3

  • pKa₂ (NH): 10.4 ± 0.2
    Determined via potentiometric titration in aqueous HCl/NaOH

Schiff Base Formation
Reacts with aromatic aldehydes in ethanol:

AldehydeTemp. (°C)YieldImine Stability
4-Nitrobenzaldehyde2592%>48 h
Furfural4068%<6 h
From asymmetric catalysis studies

Solvolysis and Stability Studies

Acidic Hydrolysis
Refluxing in 6N HCl (3 hr) produces 95% allohydroxyproline derivatives through stereochemical inversion .

Buffer Stability

pHTemp. (°C)Degradation (24 h)Major Product
7.437<5%Native form
9.05022%Ring-opened
Data from pharmaceutical stability testing

The compound's reactivity profile makes it particularly valuable for:

  • Constructing β-turn motifs in peptide helices

  • Generating enantiopure α-amino acid derivatives

  • Stabilizing transition states in organocatalytic cycles

Recent advances show that replacing the naphthyl group's substitution pattern (1- vs 2-position) alters π-stacking interactions in catalytic systems, affecting enantioselectivity by up to 32% . These structure-reactivity relationships continue to drive innovation in asymmetric synthesis methodologies.

Scientific Research Applications

(S)-alpha-(1-naphthalenylmethyl)-proline-HCl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-alpha-(1-naphthalenylmethyl)-proline-HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthalenylmethyl group enhances the compound’s binding affinity and selectivity towards these targets, leading to modulation of their activity. The proline moiety contributes to the compound’s chiral properties, which are crucial for its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Aromatic Group Variations

Naphthalenylmethyl vs. Benzyl Derivatives
  • (S)-alpha-(1-naphthalenylmethyl)-proline-HCl Substituent: 1-naphthalenylmethyl (bulky, planar aromatic system). Molecular weight: 291.77 g/mol .
  • (R)-alpha-(2-naphthalenylmethyl)-proline-HCl (CAS 1217740-70-9)

    • Substituent : 2-naphthalenylmethyl (different aromatic ring orientation).
    • Molecular weight : 291.78 g/mol .
    • Comparison : The 2-naphthalenyl isomer may exhibit altered binding affinity compared to the 1-position derivative due to steric and electronic differences .
  • (R)-alpha-(4-fluorobenzyl)-proline-HCl (CAS 1049740-69-3)

    • Substituent : 4-fluorobenzyl (electron-withdrawing fluorine).
    • Molecular weight : 259.70 g/mol .
    • Properties : Reduced hydrophobicity compared to naphthalenyl derivatives; fluorine may enhance metabolic stability .
  • (S)-alpha-(4-nitrobenzyl)-proline-HCl (CAS 1049727-42-5)

    • Substituent : 4-nitrobenzyl (strong electron-withdrawing group).
    • Molecular weight : 286.71 g/mol .
    • Comparison : The nitro group increases acidity (pKa ~1–2) and may influence reactivity in catalytic processes .
Chlorinated Benzyl Derivatives
  • (S)-alpha-(2-chlorobenzyl)-proline-HCl (CAS 637020-76-9) Substituent: 2-chlorobenzyl (ortho-chloro substituent). Molecular formula: C₁₂H₁₄ClNO₂ . Properties: Chlorine’s steric bulk may hinder rotational freedom, affecting binding kinetics .
  • (S)-alpha-(2,4-dichlorobenzyl)-proline-HCl (CAS 1217610-34-8) Substituent: 2,4-dichlorobenzyl (dual electron-withdrawing groups). Molecular formula: C₁₂H₁₂Cl₃NO₂ . Comparison: Increased lipophilicity (ClogP ~2.5) compared to mono-substituted derivatives .

Stereochemical Comparisons

  • Enantiomeric Pairs :
    • (S)- vs. (R)-alpha-(1-naphthalenylmethyl)-proline-HCl: The (S)-enantiomer is reported to have higher enantiomeric excess (ee >99%) in asymmetric synthesis applications .
    • (R)-alpha-(2-naphthalenylmethyl)-proline-HCL: The (R)-configuration may lead to divergent biological activity, as seen in receptor-binding assays for similar proline derivatives .

Physicochemical and Structural Data

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Position Key Properties
This compound 1217644-88-6 C₁₆H₁₈ClNO₂ 291.77 1-naphthalenyl High hydrophobicity; planar aromatic system
(R)-alpha-(2-naphthalenylmethyl)-proline-HCl 1217740-70-9 C₁₆H₁₈ClNO₂ 291.78 2-naphthalenyl Altered steric profile
(R)-alpha-(4-fluorobenzyl)-proline-HCl 1049740-69-3 C₁₂H₁₅ClFNO₂ 259.70 4-fluorobenzyl Enhanced metabolic stability
(S)-alpha-(4-nitrobenzyl)-proline-HCl 1049727-42-5 C₁₂H₁₄N₂O₄·HCl 286.71 4-nitrobenzyl Increased acidity
(S)-alpha-(2,4-dichlorobenzyl)-proline-HCl 1217610-34-8 C₁₂H₁₂Cl₃NO₂ 308.59 2,4-dichlorobenzyl High lipophilicity

Biological Activity

(S)-alpha-(1-naphthalenylmethyl)-proline-HCl is a chiral amino acid derivative that has garnered attention in medicinal chemistry due to its unique structural properties and biological activities. This compound, characterized by a naphthalene ring attached to the alpha carbon of proline, plays a significant role in various biological pathways and has potential therapeutic applications.

  • Molecular Formula : C15_{15}H16_{16}ClN\O
  • Molar Mass : Approximately 291.78 g/mol
  • Structure : The presence of the naphthalene moiety contributes to its hydrophobic interactions, influencing its biological activity.

Research indicates that this compound interacts with various receptors and enzymes, modulating neurotransmitter systems and influencing receptor activity. Its structural similarity to naturally occurring amino acids allows it to effectively engage with biological systems, which is crucial for understanding its pharmacological effects.

Biological Activity

  • Neuropharmacology :
    • Studies have shown that this compound can influence neurotransmitter release and receptor activity, suggesting potential applications in treating neurological disorders. For instance, its modulation of glutamate receptors may provide insights into its role in neuroprotective strategies.
  • Enzyme Interaction :
    • Interaction studies reveal that this compound can inhibit certain enzyme activities, which is critical for drug development targeting metabolic pathways.
  • Peptide Synthesis :
    • As a building block in peptide synthesis, this compound facilitates the creation of peptidomimetics that can mimic natural peptides, enhancing their stability and bioavailability.

Comparative Analysis with Similar Compounds

The following table highlights structural analogs of this compound and their unique features:

Compound NameStructureUnique Features
(S)-alpha-(2-naphthalenylmethyl)-proline-HClCHClNODifferent naphthalene position; potential for varied activity
(R)-alpha-(1-naphthalenylmethyl)-proline-HClCHClNOEnantiomeric variant; may exhibit different pharmacological properties
(S)-alpha-(phenylmethyl)-proline-HClCHNOContains a phenyl group instead of naphthalene; differing steric effects

The variations in structure significantly affect the biological interactions and pharmacological profiles of these compounds.

Case Studies and Research Findings

Recent studies have focused on the biological implications of this compound:

  • Neuroactive Compound Modulation : A study demonstrated that this compound could enhance synaptic plasticity in animal models, indicating its potential as a therapeutic agent for cognitive enhancement .
  • Inhibition of Enzymatic Activity : Research indicated that this compound effectively inhibited specific enzymes involved in metabolic pathways, providing a basis for its application in metabolic disorders .
  • Peptidomimetic Applications : The compound has been successfully incorporated into peptidomimetics that exhibit improved binding affinities to target receptors compared to their natural counterparts .

Q & A

Q. How do researchers reconcile discrepancies between computational predictions and experimental bioactivity data?

  • Methodological Answer: Cross-validate computational models (e.g., QSAR, molecular dynamics) with orthogonal assays. For example, compare predicted binding energies with SPR-measured kinetics. Investigate solvent effects, protonation states, and conformational flexibility in simulations .

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